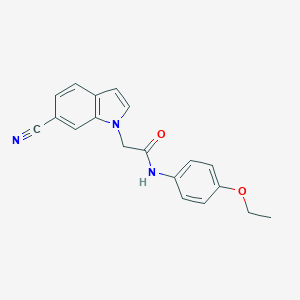amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296223.png)
2-[[(4-bromophenyl)sulfonyl](methyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(4-bromophenyl)sulfonyl](methyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamides. It is commonly known as BPTES and is used as a tool compound in scientific research. The compound has shown promising results in the inhibition of glutaminase, which is an enzyme that plays a crucial role in cancer cell metabolism.
Mécanisme D'action
BPTES inhibits the activity of glutaminase by binding to the active site of the enzyme. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important step in cancer cell metabolism. By inhibiting glutaminase, BPTES blocks the production of glutamate, which is essential for the survival and growth of cancer cells. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BPTES has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. BPTES has been found to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
BPTES has several advantages for lab experiments. It is a potent and selective inhibitor of glutaminase, which makes it a valuable tool for investigating the role of glutaminase in cancer cell metabolism. BPTES is also relatively easy to synthesize and has a high purity level. However, BPTES has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in aqueous solutions. BPTES also has a short half-life, which makes it challenging to use in in vivo studies.
Orientations Futures
There are several future directions for the research and development of BPTES. One potential direction is to improve the solubility and stability of BPTES to make it more suitable for in vivo studies. Another direction is to investigate the potential of BPTES as a therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy and safety of BPTES in preclinical and clinical trials. Additionally, BPTES can be used as a tool compound to investigate the role of glutaminase in other diseases, such as neurodegenerative disorders and metabolic diseases.
Méthodes De Synthèse
The synthesis of BPTES involves a multistep process that starts with the reaction of 4-bromobenzenesulfonyl chloride with methylamine to form N-methyl-4-bromobenzenesulfonamide. This intermediate is then reacted with 2-(phenylsulfanyl)aniline to form BPTES. The overall yield of the synthesis process is around 20%.
Applications De Recherche Scientifique
BPTES is widely used as a tool compound in scientific research. It has shown promising results in inhibiting the growth of cancer cells by targeting glutaminase, which is an enzyme that plays a crucial role in cancer cell metabolism. BPTES has been used in various studies to investigate the role of glutaminase in cancer cell metabolism and to explore the potential of glutaminase inhibitors as a therapeutic strategy for cancer treatment.
Propriétés
Formule moléculaire |
C21H19BrN2O3S2 |
|---|---|
Poids moléculaire |
491.4 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-phenylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C21H19BrN2O3S2/c1-24(29(26,27)18-13-11-16(22)12-14-18)15-21(25)23-19-9-5-6-10-20(19)28-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25) |
Clé InChI |
WTZLQEFFIZGEOS-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
CN(CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B296140.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B296141.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296142.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B296144.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B296145.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B296148.png)

![methyl 1-[2-(diethylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296151.png)
![methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296152.png)

![3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide](/img/structure/B296156.png)
![2-{[(dimethylamino)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B296158.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide](/img/structure/B296161.png)